![molecular formula C19H25N3O4S2 B2929966 (E)-ethyl 6-methyl-2-(2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 691377-78-3](/img/structure/B2929966.png)

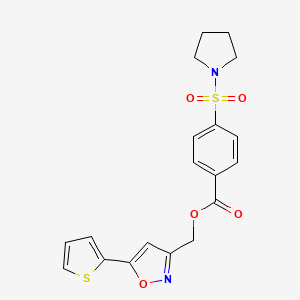

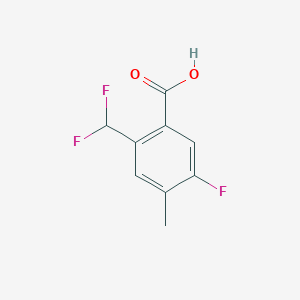

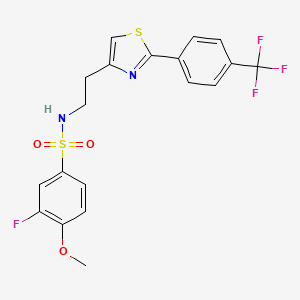

(E)-ethyl 6-methyl-2-(2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyldiethanolamine, also known as N-methyl diethanolamine and more commonly as MDEA, is the organic compound with the formula CH3N(C2H4OH)2 . It is a colorless liquid with an ammonia odor . It is miscible with water, ethanol, and benzene .

Synthesis Analysis

Methyldiethanolamine can be synthesized by reacting epichlorohydrin with methylamine at a temperature of 100-170°C and a pressure of 0.0588-9.8066MPa . The reaction product is then distilled and refined to obtain N-methyldiethanolamine .Molecular Structure Analysis

The molecular weight of Methyldiethanolamine is 119.1622 . The IUPAC Standard InChI is InChI=1S/C5H13NO2/c1-6(2-4-7)3-5-8/h7-8H,2-5H2,1H3 .Physical And Chemical Properties Analysis

Methyldiethanolamine is a colorless or deep yellow oily liquid . It has a melting point of -21°C, a boiling point of 247.2°C, and a flash point of 260°C . Its relative density is 1.0377 .Applications De Recherche Scientifique

Synthesis and Potential Biological Activities

Anticancer Activity : A study focused on the synthesis of novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors. These compounds were evaluated for their anticancer activity against colon HCT-116 human cancer cell line, with several compounds displaying potent activity (Abdel-Motaal, Asem, & Alanzy, 2020).

Antimicrobial Evaluation : Another study described the synthesis and antimicrobial evaluation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, showcasing their potential in combating microbial infections (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Synthesis of Heterocyclic Compounds : A publication presented the synthesis and antitumor evaluation of polyfunctionally substituted heterocyclic compounds derived from a related thiophene derivative. These compounds demonstrated high inhibitory effects in vitro for their antiproliferative activity against various human cancer cell lines (Shams, Mohareb, Helal, & Mahmoud, 2010).

Antimicrobial Activity of Thieno Derivatives : Research into the antimicrobial activity of some new thiazolo[4,5-d] pyrimidines starting from ethyl 4-amino-2,3-dihydro-3-methyl-2-thio-xothiazole-5-carboxylate was conducted, highlighting the potential of thieno derivatives in microbial inhibition (Balkan, Urgun, & Özalp, 2001).

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 6-methyl-2-[[2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O4S2/c1-5-26-18(25)15-11-7-6-10(2)8-12(11)27-16(15)21-14(23)9-13-17(24)22(4)19(20-3)28-13/h10,13H,5-9H2,1-4H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQIXCFROECSWIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CC3C(=O)N(C(=NC)S3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-ethyl 6-methyl-2-(2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2929888.png)

![N-(4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2929893.png)

![(1-Methyltriazol-4-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2929898.png)

![5-Bromo-2-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2929902.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide](/img/structure/B2929903.png)